molecular formula C19H18FN3O2 B3409755 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide CAS No. 894014-45-0

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B3409755
CAS No.: 894014-45-0
M. Wt: 339.4 g/mol
InChI Key: LLHQJYHFEDGTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide is a synthetic organic compound featuring a 2,3-dihydroindole core linked to a 5-oxopyrrolidin-3-yl group substituted with a 4-fluorophenyl moiety. The compound’s structure combines a bicyclic indole system with a lactam-containing pyrrolidinone ring, which is further modified by a fluorinated aromatic group.

The 4-fluorophenyl group is a common pharmacophore in drug design due to its metabolic stability and ability to modulate lipophilicity and binding affinity. The pyrrolidinone ring, a five-membered lactam, introduces conformational rigidity and hydrogen-bonding capacity, while the 2,3-dihydroindole moiety provides a planar aromatic system for π-π interactions .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c20-14-5-7-16(8-6-14)23-12-15(11-18(23)24)21-19(25)22-10-9-13-3-1-2-4-17(13)22/h1-8,15H,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHQJYHFEDGTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

A critical analysis of structurally related compounds highlights the role of fluorinated substituents and heterocyclic cores in modulating physicochemical and biological properties.

Compound Key Structural Features Synthetic Yield Biological Relevance Reference
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, ) 5-Fluoroindole-2-carboxamide with benzophenone substituent 37.5% Anticancer screening (in vitro)
1-[(4-Fluorophenyl)carbonyl]-5-pyridin-3-yl-2,3-dihydro-1H-indole () 2,3-Dihydroindole with 4-fluorobenzoyl and pyridinyl groups 78% CYP enzyme inhibition (potential corticoid/estrogen therapy)
Para-fluorofentanyl () 4-Fluorophenyl-piperidinyl propanamide N/A Opioid receptor agonist (illicit analgesic)
1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide () Pyrrolidinone-thiadiazole hybrid with 4-fluorophenyl group N/A Unknown (structural studies)

Key Observations :

  • Fluorine Substitution : The 4-fluorophenyl group enhances metabolic stability and lipophilicity across analogues, as seen in para-fluorofentanyl’s prolonged receptor binding . In Compound 3 (), the 5-fluoroindole moiety improves cellular permeability for anticancer activity .
  • Heterocyclic Core: The 2,3-dihydroindole in the target compound and ’s analogue provides a balance between planarity (for target engagement) and partial saturation (for solubility).
  • Synthetic Efficiency : The 78% yield of ’s compound highlights optimized coupling conditions (e.g., anhydrous THF, pyridine), whereas lower yields in (37.5%) reflect challenges in indole-carboxamide synthesis under high-temperature DMSO conditions .
Crystallographic and Conformational Comparisons
  • Isostructural Fluorophenyl Derivatives : Compounds 4 and 5 () adopt triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. The fluorophenyl groups exhibit perpendicular orientation relative to the planar thiazole-indole core, suggesting steric and electronic effects influence packing .
  • Chalcone Analogues (): Fluorinated chalcones with dihedral angles of 7.14°–56.26° between aromatic rings demonstrate how substituents like chlorine or methoxy groups alter molecular planarity and crystallinity. The target compound’s dihydroindole-pyrrolidinone system likely enforces a fixed conformation, reducing rotational freedom compared to chalcones .
Pharmacological Potential vs. Known Bioactive Compounds
  • CYP Inhibitors: ’s 2,3-dihydroindole derivative inhibits cytochrome P450 enzymes, a trait shared with non-steroidal anti-inflammatory drugs (NSAIDs). The target compound’s lactam ring may similarly interact with heme iron in CYP active sites .
  • Opioid Analogues: Para-fluorofentanyl () underscores the risks of fluorinated aryl piperidine derivatives. While the target compound lacks a piperidine moiety, its pyrrolidinone group could engage µ-opioid receptors with lower potency but improved safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 2
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.